molecular formula C60H48ClN7O B135831 5-Tppq CAS No. 130170-25-1

5-Tppq

Cat. No.: B135831
CAS No.: 130170-25-1
M. Wt: 918.5 g/mol
InChI Key: HVKNBFFFOAWHFP-UHFFFAOYSA-N
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Description

5-Tppq is a complex organic compound that combines the structural features of quinoline and porphyrin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tppq typically involves a multi-step process. One common approach is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by the treatment of intermediates with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Tppq can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, chloroform, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tppq is unique due to its dual functionality, combining the properties of both quinoline and porphyrin derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Tppq, and how can purity be optimized in laboratory settings?

  • Methodological Answer :

  • Begin with literature review to identify existing protocols (e.g., solvothermal, Suzuki coupling) and compare yields .
  • Optimize purity via recrystallization (solvent selection based on polarity) or column chromatography (gradient elution testing) .
  • Validate purity using HPLC (≥95% threshold) and elemental analysis (C, H, N quantification) .
    • Key Considerations : Document reaction conditions (temperature, catalyst ratios) meticulously to ensure reproducibility .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :

  • Use FT-IR for functional group identification (e.g., C-N stretches at ~1600 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation .
  • Resolve spectral discrepancies by cross-referencing with computational simulations (DFT for NMR chemical shifts) or repeating experiments under controlled humidity/temperature .
    • Data Interpretation : Compare peaks with published spectra in databases (e.g., SDBS) and report deviations with possible explanations (e.g., solvent effects) .

Q. How to design a controlled experiment to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Variables : Test pH (2–12), temperature (25–80°C), and UV exposure (0–48 hrs) while controlling oxygen levels .
  • Replication : Perform triplicate trials and use ANOVA to assess significance of degradation rates .
  • Analytical Tools : Monitor stability via UV-Vis (absorbance shifts) and mass spectrometry (fragmentation patterns) .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across studies?

  • Methodological Answer :

  • Conduct systematic meta-analysis : Tabulate data from ≥10 studies, noting experimental conditions (solvent purity, instrument calibration) .
  • Use statistical tools (e.g., Tukey’s HSD test) to identify outliers and correlate discrepancies with methodological variations (e.g., sonication time in solubility tests) .
  • Propose standardized testing protocols (e.g., ICH guidelines for solubility assays) to minimize variability .

Q. What advanced computational methods are suitable for modeling this compound’s electronic structure and interaction mechanisms?

  • Methodological Answer :

  • Apply DFT (B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and charge distribution .
  • Perform MD simulations (AMBER force field) to study solvent interactions or protein-binding kinetics .
  • Validate models by comparing with experimental XRD data (crystallographic density vs. simulated lattice parameters) .

Q. How to integrate this compound into multi-component systems (e.g., MOFs, polymer composites) while monitoring interfacial interactions?

  • Methodological Answer :

  • Use in-situ XRD/TGA to track structural changes during composite synthesis (e.g., thermal stability thresholds) .
  • Employ XPS or EDS mapping to confirm homogeneous dispersion and interfacial bonding (e.g., N-metal coordination) .
  • Design control experiments with incremental this compound loading (0.1–5 wt%) to isolate contribution to system performance .

Q. Methodological Frameworks

Q. How to identify gaps in this compound literature and formulate novel research questions?

  • Methodological Answer :

  • Conduct bibliometric analysis using tools like VOSviewer to map keyword clusters (e.g., underrepresented areas like in vivo toxicity) .
  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine questions, e.g., “Does this compound (Intervention) inhibit Protein X (Outcome) more effectively than analogs (Comparison) in in vitro models (Population) within 24h (Time)?” .

Q. What strategies ensure reproducibility in this compound research?

  • Methodological Answer :

  • Documentation : Share detailed synthetic protocols (e.g., exact stirring rates, drying times) in supplementary materials .
  • Open Data : Deposit raw spectra, chromatograms, and crystallographic files in repositories (e.g., Cambridge Structural Database) .
  • Collaborative Validation : Partner with independent labs to replicate key findings (e.g., catalytic activity assays) .

Q. Data Analysis and Reporting

Q. How to statistically analyze contradictory bioactivity data for this compound in pharmacological studies?

  • Methodological Answer :

  • Apply meta-regression to assess covariates (e.g., cell line type, dosage intervals) influencing IC₅₀ variability .
  • Use Bland-Altman plots to evaluate agreement between assays (e.g., MTT vs. ATP luminescence) .
  • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .

Q. What ethical guidelines govern this compound research involving animal or human models?

  • Methodological Answer :
  • Adhere to ARRIVE 2.0 guidelines for preclinical studies (sample size justification, randomization protocols) .
  • Obtain IRB approval for human cell line use, ensuring informed consent and data anonymization .

Properties

CAS No.

130170-25-1

Molecular Formula

C60H48ClN7O

Molecular Weight

918.5 g/mol

IUPAC Name

N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide

InChI

InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69)

InChI Key

HVKNBFFFOAWHFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3

Synonyms

5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine
5-TPPQ

Origin of Product

United States

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